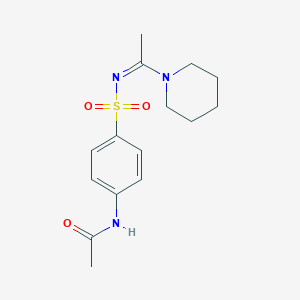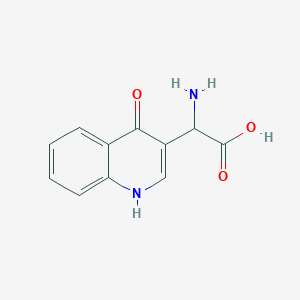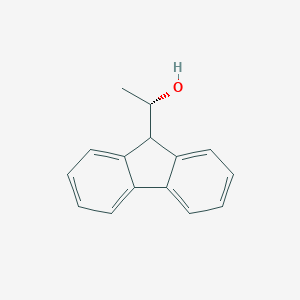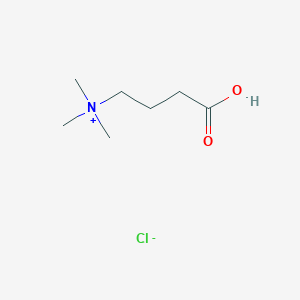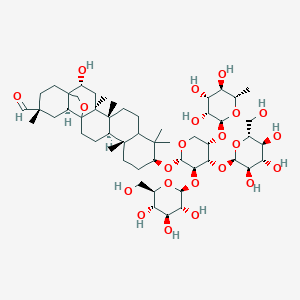
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is a natural product that has been isolated from the roots of the medicinal plant Salvia miltiorrhiza. This compound has attracted significant attention in recent years due to its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In cardiovascular cells, it reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemische Und Physiologische Effekte
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A has several biochemical and physiological effects in the body. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces angiogenesis. In cardiovascular cells, it reduces oxidative stress, inflammation, and apoptosis. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of studying 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A in the laboratory is its potential therapeutic applications in various fields. In addition, this compound is a natural product, which makes it an attractive candidate for drug development. However, one of the limitations of studying this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A. One direction is to further elucidate the mechanism of action of this compound in various cell types. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, this compound could also be studied for its potential applications in other fields, such as neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to increase its yield and reduce its complexity.
Synthesemethoden
The synthesis of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is a complex process that involves several steps. The first step involves the extraction of the compound from the roots of Salvia miltiorrhiza. This is followed by purification and isolation of the compound using various chromatographic techniques. The structure of the compound is then elucidated using spectroscopic methods such as NMR and mass spectrometry. Finally, the compound is synthesized in the laboratory using chemical synthesis techniques.
Wissenschaftliche Forschungsanwendungen
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, this compound has also been studied for its anti-inflammatory and neuroprotective properties.
Eigenschaften
CAS-Nummer |
153127-34-5 |
|---|---|
Produktname |
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A |
Molekularformel |
C53H86O22 |
Molekulargewicht |
1075.2 g/mol |
IUPAC-Name |
(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1 |
InChI-Schlüssel |
BKDSZIZBAIJBKZ-RVLZDLSUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O |
Synonyme |
3-O-(rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A ardipusilloside I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



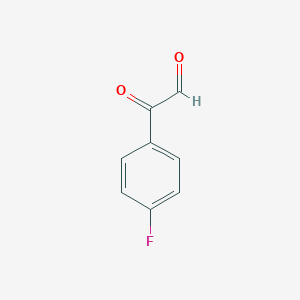
![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
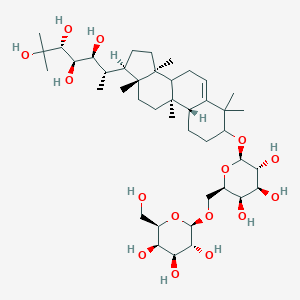
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
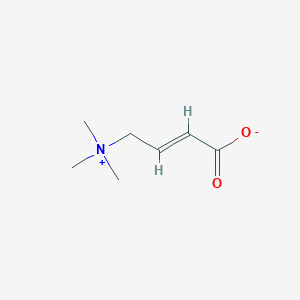
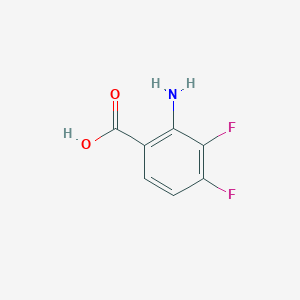
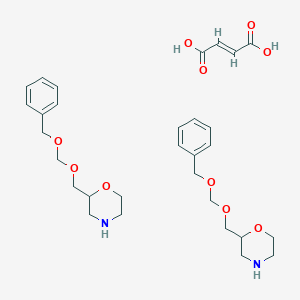
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
